Cas no 2138508-45-7 (methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoroethyl substituent and an ester functional group. Its structure combines a reactive amino group with a lipophilic butyl chain, enhancing solubility in organic solvents while maintaining stability. The trifluoroethyl moiety contributes to electron-withdrawing effects, potentially influencing reactivity in synthetic applications. This compound is of interest in medicinal chemistry and agrochemical research due to its versatile scaffold, which can serve as an intermediate for further derivatization. Its well-defined synthetic pathway and functional group compatibility make it a valuable building block for the development of novel bioactive molecules.
methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate structure
2138508-45-7 structure
Product Name:methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
CAS No:2138508-45-7
MF:C11H16F3N3O2
MW:279.258852958679
CID:5982391
PubChem ID:165475322
Update Time:2025-05-23

methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
    • EN300-1121078
    • 2138508-45-7
    • Inchi: 1S/C11H16F3N3O2/c1-3-4-5-17-9(15)7(6-11(12,13)14)8(16-17)10(18)19-2/h3-6,15H2,1-2H3
    • InChI Key: XCIKTCJGGOSLJI-UHFFFAOYSA-N
    • SMILES: FC(CC1C(C(=O)OC)=NN(C=1N)CCCC)(F)F

Computed Properties

  • Exact Mass: 279.11946125g/mol
  • Monoisotopic Mass: 279.11946125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Methyl 5-Amino-1-Butyl-4-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

The compound methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, identified by the CAS number 2138508-45-7, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and wide-ranging biological activities. The structure of this compound is characterized by a pyrazole ring system substituted with an amino group at position 5, a butyl group at position 1, and a trifluoroethyl group at position 4. Additionally, the carboxylic acid group at position 3 is esterified with a methyl group, contributing to its unique chemical profile.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving strategic coupling reactions and functional group transformations. The synthesis typically begins with the preparation of the pyrazole core, followed by successive substitutions to introduce the amino, butyl, and trifluoroethyl groups. The final step involves esterification to yield the methyl ester derivative. These synthetic strategies have been optimized to enhance yield and purity, making this compound more accessible for research and industrial applications.

The structural features of methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate endow it with unique properties that make it valuable in diverse contexts. The presence of the amino group introduces nucleophilic character, while the trifluoroethyl group imparts lipophilicity and stability due to the electron-withdrawing effect of the fluorine atoms. The butyl chain enhances solubility in organic solvents and contributes to the compound's ability to interact with biological systems.

One of the most promising applications of this compound lies in its potential as a bioactive agent in pharmaceutical research. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities due to their ability to modulate key cellular pathways and enzyme activities. For instance, recent research has highlighted the role of this compound in inhibiting certain kinases involved in cancer progression. Additionally, its ability to act as a precursor for more complex molecules makes it an invaluable building block in medicinal chemistry.

In agricultural science, this compound has garnered attention as a potential lead for developing agrochemicals with improved efficacy and reduced environmental impact. Its structure allows for selective targeting of pestilent organisms while minimizing adverse effects on non-target species. Field trials have demonstrated its effectiveness as a fungicide and insecticide under controlled conditions.

The environmental impact of methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has also been a subject of recent investigations. Researchers have evaluated its biodegradability under various conditions and assessed its potential for bioaccumulation in aquatic ecosystems. These studies are crucial for ensuring that its use aligns with sustainable practices and regulatory standards.

In conclusion, methyl 5-amino-1-butyl-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate represents a significant advancement in organic synthesis with multifaceted applications across industries. Its unique chemical properties make it an attractive candidate for further exploration in drug discovery and agrochemical development while ongoing research continues to shed light on its environmental compatibility.

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